Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 204.23 . It is a solid at room temperature and is typically stored in a dry, sealed environment .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is confirmed by X-ray structural analysis . The structure includes a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine, a derivative of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, can react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These trihalides can then be used to obtain 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .Physical And Chemical Properties Analysis
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 204.23 .Scientific Research Applications
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Scientific Field: Microbiology
- Application Summary : This compound has been used in the development of potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .
- Methods of Application : Docking studies were used to identify potential anti-FtsZ agents . Compounds with imidazo [1,2-a]pyridine-3-carboxylate core were synthesized and screened for their anti-proliferative activity against S. pneumoniae .
- Results or Outcomes : The study did not provide specific quantitative data or statistical analyses in the snippets available .
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Scientific Field: Pharmacology
- Application Summary : Imidazo[1,2-a]pyridine analogues have been developed as potential treatments for tuberculosis .
- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds .
- Results or Outcomes : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
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Scientific Field: Chemistry
- Application Summary : Ethyl 6-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 952183-17-4 . It is used in various chemical reactions in the field of chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
- Results or Outcomes : The specific results or outcomes are not provided in the available snippets .
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Scientific Field: Chemistry
- Application Summary : Ethyl 6-methylimidazo [1,2-a]pyridine-2-carboxylate is another chemical compound with the CAS Number: 70705-30-5 . It is also used in various chemical reactions in the field of chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
- Results or Outcomes : The specific results or outcomes are not provided in the available snippets .
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Scientific Field: Chemistry
- Application Summary : Ethyl 6-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 952183-17-4 . It is used in various chemical reactions in the field of chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
- Results or Outcomes : The specific results or outcomes are not provided in the available snippets .
-
Scientific Field: Chemistry
- Application Summary : Ethyl 6-methylimidazo [1,2-a]pyridine-2-carboxylate is another chemical compound with the CAS Number: 70705-30-5 . It is also used in various chemical reactions in the field of chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
- Results or Outcomes : The specific results or outcomes are not provided in the available snippets .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug development .
properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAAVUYXHVADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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